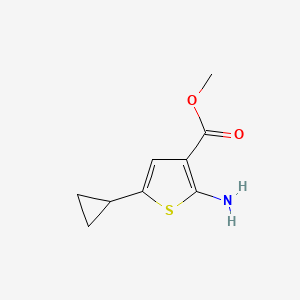![molecular formula C17H19N3O B2543799 (2E)-N-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamid CAS No. 1448139-52-3](/img/structure/B2543799.png)
(2E)-N-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide is a nitrogen-containing heterocyclic compound
Wissenschaftliche Forschungsanwendungen
(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide involves several steps. One common synthetic route includes the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with benzaldehyde to form an intermediate, which is then reacted with 3-phenylprop-2-enoyl chloride under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism by which (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide include:
Cetylpyridinium chloride: Used as an antimicrobial agent.
Domiphen bromide: Also used as an antimicrobial agent.
What sets (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-phenylprop-2-enamide apart is its unique structure, which allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Eigenschaften
IUPAC Name |
(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20-16(14-8-9-14)11-15(19-20)12-18-17(21)10-7-13-5-3-2-4-6-13/h2-7,10-11,14H,8-9,12H2,1H3,(H,18,21)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQLLUQSDBMWJZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)
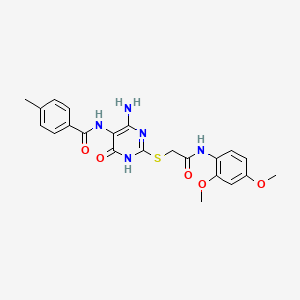
![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)
![1-(4-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)
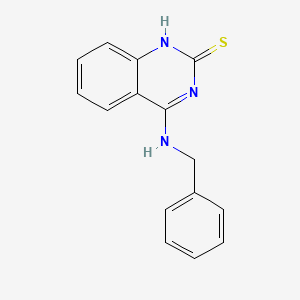
![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2543729.png)
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2543731.png)
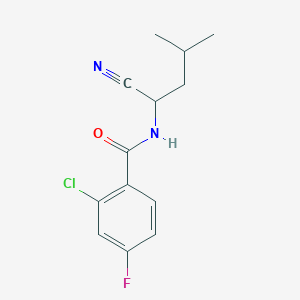

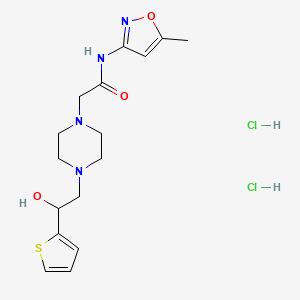
![N-[3,3'-DIMETHOXY-4'-(4-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-4-METHYLBENZAMIDE](/img/structure/B2543736.png)

